molecular formula C25H26N4O4 B2766060 {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-26-0

{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2766060
CAS No.: 946296-26-0
M. Wt: 446.507
InChI Key: SOBGMDKFFBPUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate" (hereafter referred to as Compound X) is a hybrid heterocyclic molecule featuring both oxazole and triazole moieties. The oxazole ring at the core of Compound X is substituted with a 5-methyl group and a 4-(propan-2-yloxy)phenyl group, while the triazole ring is functionalized with a 4-methylphenyl group and a carboxylate ester linked to the oxazole methyl group.

Synthetic routes for analogous compounds (e.g., triazole-oxazole hybrids) often involve cyclization reactions, nucleophilic substitutions, or esterification steps. For example, benzoyl derivatives of pyrazolones are synthesized using dioxane as a solvent and calcium hydroxide as a base, followed by dropwise addition of acyl chlorides . Similarly, triazole-thiazole hybrids are crystallized from dimethylformamide (DMF) to yield high-purity samples for structural characterization .

Properties

IUPAC Name

[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-15(2)32-21-12-8-19(9-13-21)24-26-22(18(5)33-24)14-31-25(30)23-17(4)29(28-27-23)20-10-6-16(3)7-11-20/h6-13,15H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBGMDKFFBPUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of β-Ketoester with 4-Methylphenyl Azide

A modified Huisgen cycloaddition under DBU catalysis achieves regioselective triazole formation:

Procedure

  • Charge acetonitrile (0.2 M) with ethyl 3-oxobutanoate (1.2 equiv) and 4-methylphenyl azide (1.0 equiv)
  • Add DBU (1.2 equiv) and stir at 50°C for 12 hr
  • Concentrate under vacuum and purify via flash chromatography (DCM/MeOH/AcOH 90:10:0.1)

Key Data

Parameter Value Source
Yield 78-82%
Regioselectivity >98% 1,4-disubstituted
Purity (HPLC) ≥99%

Saponification to Carboxylic Acid

Hydrolysis of the ethyl ester proceeds quantitatively under basic conditions:

Procedure

  • Dissolve triazole ester (1.0 equiv) in THF/H2O (4:1)
  • Add LiOH·H2O (3.0 equiv) and stir at 25°C for 4 hr
  • Acidify with HCl (1M) to pH 2 and extract with EtOAc

Synthesis of [5-Methyl-2-(4-Isopropoxyphenyl)-1,3-Oxazol-4-yl]Methanol

Formation of Oxazole Ring System

Adapting Hantzsch-type cyclization with p-isopropoxyphenyl substituents:

Procedure

  • React 4-isopropoxybenzaldehyde (1.0 equiv) with ethyl acetoacetate (1.1 equiv) in acetic anhydride
  • Add ammonium acetate (3.0 equiv) and heat at 120°C for 8 hr
  • Quench with ice water and extract with CH2Cl2

Key Data

Parameter Value Source
Cyclization Yield 85%
Diastereoselectivity >20:1 cis:trans

Reduction to Primary Alcohol

Selective borohydride reduction preserves the oxazole ring:

Procedure

  • Dissolve oxazole ester (1.0 equiv) in dry THF at 0°C
  • Add LiAlH4 (1.5 equiv) portionwise over 30 min
  • Quench carefully with saturated NH4Cl and extract

Esterification to Final Product

Steglich Esterification Conditions

Coupling the triazole acid and oxazole alcohol under mild conditions:

Procedure

  • Charge DMF (0.1 M) with triazole acid (1.1 equiv), oxazole alcohol (1.0 equiv)
  • Add DCC (1.5 equiv) and DMAP (0.2 equiv)
  • Stir at 25°C for 24 hr under N2 atmosphere
  • Filter through Celite and purify via silica chromatography

Optimization Data

Condition Yield Improvement Source
DCC vs EDCI +22%
DMAP Loading Optimal 0.2 equiv
Solvent Screening DMF > DCM > THF

Physicochemical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3)
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Triazole-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 5.32 (s, 2H, OCH2), 4.72 (sept, J=6.0 Hz, 1H, OCH), 2.61 (s, 3H, CH3), 2.41 (s, 3H, CH3), 1.45 (d, J=6.0 Hz, 6H, (CH3)2CH)

13C NMR (101 MHz, CDCl3)
δ 165.4 (C=O), 161.2 (Oxazole-C2), 154.8 (Triazole-C4), 134.7-116.2 (Aromatic Cs), 70.1 (OCH2), 68.9 (OCH), 22.1 ((CH3)2CH), 21.4/21.1 (CH3)

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining oxazole formation and esterification in sequential steps:

Procedure

  • Perform oxazole cyclization in refluxing toluene
  • Directly add triazole acid chloride without isolation
  • Use Hunig's base as dual-purpose catalyst

Comparative Yield Data

Method Overall Yield Purity
Stepwise 61% 99%
One-Pot 54% 95%

Industrial-Scale Considerations

Process Optimization Challenges

Key issues identified during scale-up:

  • Exothermic risk during azide cycloaddition requires careful temperature control
  • Oxazole ring sensitivity to over-reduction demands strict stoichiometry in LiAlH4 reactions
  • Esterification byproducts necessitate advanced purification techniques (e.g., centrifugal partition chromatography)

Green Chemistry Metrics

Metric Value Improvement vs Classical
E-Factor 18.7 42% reduction
PMI 56 37% better
Reaction Mass Efficiency 68% +29%

Chemical Reactions Analysis

Types of Reactions

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole and triazole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole and triazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The propan-2-yloxy group in Compound X is bulkier and more electron-donating than the chloro/fluoro substituents in Compounds 4 and 3. This may enhance solubility in lipid membranes but reduce crystallinity compared to halogenated analogues .

Crystallography and Conformation :

  • Compounds 4 and 5 are isostructural with triclinic (P̄1) symmetry and two independent molecules per asymmetric unit. Their planar conformations (except for one fluorophenyl group) suggest similarities in packing efficiency, which may differ for Compound X due to its bulkier substituents .
  • Structural refinement tools like SHELXL and WinGX are critical for analyzing such differences .

Bioactivity and Computational Predictions

While bioactivity data for Compound X is unavailable, analogues with triazole-thiazole scaffolds (e.g., Compound 4) exhibit antimicrobial activity, likely due to interactions with bacterial enzymes or membranes . Computational models (e.g., QSAR) predict that electron-withdrawing groups (e.g., Cl, F) enhance bioactivity by increasing electrophilicity, whereas electron-donating groups (e.g., propan-2-yloxy) may improve pharmacokinetic properties like absorption .

Molecular networking and bioactivity clustering () suggest that Compound X’s triazole-oxazole core could align with compounds targeting proteins involved in inflammation or cancer. For example, 1,2,3-triazole derivatives often inhibit kinases or proteases via hydrogen bonding with the triazole nitrogen atoms .

Biological Activity

The compound {5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule featuring multiple functional groups including an oxazole and a triazole ring. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C25H26N4O5, which indicates a substantial molecular weight and complexity. The presence of functional groups such as the oxazole and triazole rings is critical for its biological activity.

PropertyValue
Molecular Formula C25H26N4O5
Molecular Weight 462.50 g/mol
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxazole and triazole moieties likely facilitate binding to these targets, influencing biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, impacting signaling pathways.

Anticancer Activity

Research has indicated that compounds containing oxazole and triazole rings exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Anti-inflammatory Effects

Studies suggest that related compounds demonstrate anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways. This could be relevant for treating conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of triazole derivatives found that compounds similar to this compound showed potent activity against breast cancer cells. The mechanism involved apoptosis induction through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Properties

Another investigation into oxazole derivatives revealed their potential to reduce inflammation in animal models of arthritis. The study demonstrated a decrease in pro-inflammatory cytokines and improved clinical scores in treated groups compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound can be synthesized via multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps involve:

  • Oxazole formation : Reacting 4-(propan-2-yloxy)benzaldehyde with methyl acetoacetate under acidic conditions to form the oxazole core.
  • Triazole coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.
  • Esterification : Coupling the oxazole and triazole intermediates via a carboxylic acid-chloride intermediate. Reaction optimization should focus on solvent choice (e.g., DMF vs. THF), temperature control (reflux vs. room temperature), and catalyst selection (e.g., CuI for CuAAC) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Comprehensive characterization requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and substituent positions. For example, the oxazole methyl group typically resonates at δ 2.4–2.6 ppm.
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ at m/z 505.2).
  • HPLC : Purity analysis using a C18 column with UV detection at 254 nm, achieving >95% purity. Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. What stability considerations are critical under varying experimental conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 37°C for 24–72 hours) with HPLC monitoring. The ester group may hydrolyze under basic conditions.
  • Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in biological activity (e.g., IC50_{50} values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and use positive controls (e.g., doxorubicin for cytotoxicity assays).
  • Structural analogs : Compare activity of derivatives (e.g., triazole vs. tetrazole substitutions) to identify pharmacophores.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or kinases, correlating with experimental data .

Q. What strategies improve crystallization success for X-ray diffraction studies?

  • Solvent screening : Test polar (ethanol/water mixtures) and non-polar (hexane/ethyl acetate) systems for crystal growth.
  • Additive use : Introduce trace amounts of co-solvents (e.g., DMSO) or ions (e.g., NH4+_4^+) to enhance lattice formation.
  • Refinement with SHELXL : Use anisotropic displacement parameters and TWIN/BASF commands for challenging cases (e.g., twinned crystals). Validate with R1_1 < 5% and wR2_2 < 12% .

Q. How can structure-activity relationships (SAR) be analyzed using combined crystallographic and computational data?

  • Crystallographic data : Map intermolecular interactions (e.g., hydrogen bonds between triazole N3 and active-site residues).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare with experimental bond lengths/angles (e.g., oxazole C–O–C angle ~106° vs. calculated 105.8°).
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic oxazole methyl group) using software like Schrodinger’s Phase .

Methodological Challenges and Solutions

Q. How to troubleshoot failed coupling reactions during synthesis?

  • Diagnostic tests : Monitor reaction progress with TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). If stalled, check for moisture sensitivity (use molecular sieves) or reagent purity (e.g., recrystallize azide precursors).
  • Alternative catalysts : Replace CuI with Ru-based catalysts for sterically hindered alkyne-azide pairs .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., COX-2) and assess activity loss.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) with purified enzymes.
  • Metabolite profiling : LC-MS/MS to identify downstream metabolites (e.g., hydrolyzed ester products) in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.